![molecular formula C12H16O2S B13869638 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Thiophen-3-yl-1,4-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure that includes a thiophene ring and a dioxaspirodecane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a thiophene derivative with a suitable dioxaspirodecane precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The thiophene ring and spirocyclic structure may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Shares a spirocyclic structure but with different functional groups and biological activities.
1,6,9-Tri-oxaspiro[4.5]decane: Another spirocyclic compound with distinct structural features and applications
Uniqueness: 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane is unique due to the presence of the thiophene ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
8-thiophen-3-yl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H16O2S/c1-4-12(13-6-7-14-12)5-2-10(1)11-3-8-15-9-11/h3,8-10H,1-2,4-7H2 |
InChI-Schlüssel |
NATWPQCTIGAKAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C3=CSC=C3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)
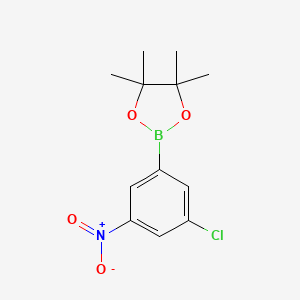
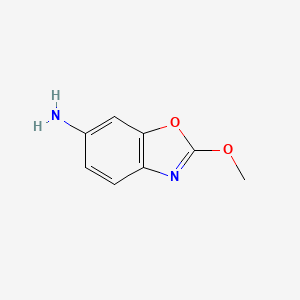
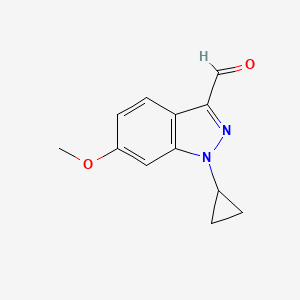



![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
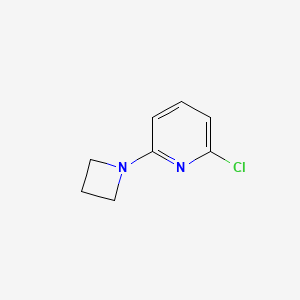
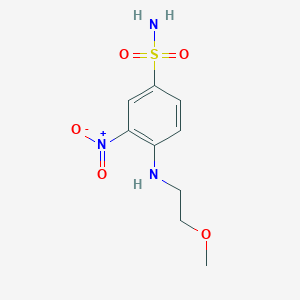

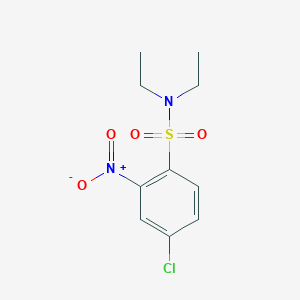
![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)
